BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL-
Description
Contextual Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Science
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.org These compounds are ubiquitous in the environment, arising from both natural sources, such as forest fires and volcanic eruptions, and anthropogenic activities, including the incomplete combustion of fossil fuels, wood, and tobacco. wikipedia.orgca.govnih.gov The scientific community has demonstrated a profound and sustained interest in PAHs due to their diverse chemical properties and significant environmental and toxicological implications.
From a chemical science perspective, the planar structure and delocalized π-electron systems of PAHs give rise to unique electronic and spectroscopic properties, making them subjects of interest in materials science and organic electronics. Furthermore, their chemical reactivity, particularly their susceptibility to metabolic activation into carcinogenic derivatives, has been a central theme in toxicology and medicinal chemistry for decades. The study of PAHs has been instrumental in advancing our understanding of chemical carcinogenesis.
Rationale for Investigating Chlorinated and Methylated Benz[a]anthracenes
The introduction of substituents, such as chlorine atoms and methyl groups, onto the benz[a]anthracene skeleton can dramatically alter its chemical and biological properties. The investigation of chlorinated and methylated benz[a]anthracenes is driven by several key factors:
Understanding Structure-Activity Relationships: The position and nature of substituents on the benz[a]anthracene ring system profoundly influence its carcinogenic activity. nih.govacs.org By synthesizing and studying various isomers, researchers can elucidate the structural requirements for biological activity, contributing to the development of predictive models for toxicity. For instance, the substitution of a methyl group can either enhance or diminish the carcinogenic potential of the parent compound, depending on its location. acs.org
Environmental Relevance: Chlorinated PAHs are formed during combustion processes in the presence of chlorine, such as in waste incineration and certain industrial activities. wikipedia.org These compounds are of environmental concern due to their potential for increased toxicity and persistence compared to their parent PAHs. wikipedia.orgnih.gov Similarly, methylated PAHs are prevalent in crude oil and are released during fossil fuel combustion. ca.gov
Mechanistic Studies: Studying substituted benz[a]anthracenes helps to unravel the metabolic pathways and mechanisms of action of this class of compounds. The presence of a chlorine atom or a methyl group can influence how the molecule is metabolized by enzymes in the body, which can lead to the formation of highly reactive intermediates that can bind to DNA and initiate cancer. nih.gov
While extensive research has been conducted on various substituted benz[a]anthracenes, detailed scientific data specifically for 8-chloro-7-methylbenz[a]anthracene (CAS RN: 63018-67-7) is not widely available in the public domain. chemicalbook.com Therefore, much of the understanding of this specific isomer is extrapolated from studies of related compounds.
Overview of Research Trajectories for Related Chemical Architectures
Research into chemical architectures related to 8-chloro-7-methyl-benz[a]anthracene has followed several key trajectories:
Synthesis of Novel Derivatives: Organic chemists continue to develop novel synthetic routes to access a wide array of substituted benz[a]anthracenes. epa.govbeilstein-journals.org These efforts are crucial for providing the necessary compounds for biological testing and for exploring the impact of different substitution patterns.
Toxicological and Carcinogenicity Studies: A significant body of research has focused on the carcinogenic and mutagenic properties of various methylated and halogenated benz[a]anthracenes. nih.govnih.gov These studies often involve animal models and in vitro assays to assess the relative potencies of different isomers.
Metabolism and DNA Adduct Formation: Researchers are actively investigating the metabolic activation of substituted benz[a]anthracenes and the formation of covalent adducts with DNA. nih.gov This line of inquiry is fundamental to understanding the molecular mechanisms of carcinogenesis.
Environmental Fate and Distribution: Environmental scientists are studying the occurrence, transport, and fate of chlorinated and methylated PAHs in various environmental compartments, including air, water, and soil. wikipedia.orgnih.gov
The collective findings from these research areas provide a crucial framework for inferring the likely properties and biological activities of lesser-studied compounds like 8-chloro-7-methyl-benz[a]anthracene.
Below is a summary of key research findings for related substituted benz[a]anthracene compounds, which helps to contextualize the potential properties of 8-chloro-7-methyl-benz[a]anthracene.
| Research Area | Key Findings for Related Substituted Benz[a]anthracenes |
| Carcinogenicity | The position of methyl and chloro groups significantly impacts carcinogenic activity. For example, 7-methylbenz[a]anthracene (B135024) is a potent carcinogen. nih.govnih.gov |
| Synthesis | Various synthetic methods have been developed for producing substituted benz[a]anthracenes, often involving multi-step reactions. epa.govbeilstein-journals.org |
| Metabolism | Metabolism often proceeds through the formation of diol epoxides, which are highly reactive intermediates. The nature and position of substituents influence the metabolic pathway. nih.gov |
| Environmental Occurrence | Chlorinated and methylated PAHs are detected in environmental samples, often associated with industrial and combustion sources. wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63018-67-7 |
|---|---|
Molecular Formula |
C19H13Cl |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
8-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-15-10-9-13-5-2-3-7-16(13)17(15)11-14-6-4-8-18(20)19(12)14/h2-11H,1H3 |
InChI Key |
XAYRDRGETQOZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Chloro 7 Methylbenz a Anthracene and Its Analogs
Established Total Synthesis Approaches and Reaction Mechanisms
The construction of the benz[a]anthracene framework can be achieved through various strategic approaches, ranging from classical cyclization reactions to modern metal-catalyzed transformations. While a specific documented synthesis for 8-chloro-7-methylbenz[a]anthracene is not prevalent in the literature, established methods for its analogs provide a clear blueprint for its potential synthesis.
One of the most efficient modern methods involves a palladium-catalyzed tandem C-H activation and bis-cyclization reaction. semanticscholar.orgacs.org This approach typically utilizes propargylic carbonates and terminal alkynes to build the complex tetracyclic system in a highly regioselective manner, forming three new carbon-carbon bonds in the process. acs.org The proposed mechanism involves oxidative addition of the palladium catalyst, followed by a cascade of carbopalladation, C-H activation, and reductive elimination steps to construct the fused ring system.
Another powerful strategy combines directed metalation with palladium-catalyzed cross-coupling reactions. tandfonline.com For instance, a directed ortho-metalation or remote metalation can be used to introduce a functional group that then participates in a Suzuki or Grignard cross-coupling reaction to build a part of the carbocyclic framework, followed by a final cyclization step to yield the benz[a]anthracene derivative. tandfonline.com
More traditional, multi-step approaches have also been widely used. These often involve the construction of a suitably substituted benzoic acid derivative which is then cyclized to form one of the rings of the benz[a]anthracene system. For example, the synthesis of fluorinated 12-methylbenz[a]anthracene derivatives has been accomplished by reacting a substituted benzoic acid with methyllithium, followed by cyclization of the resulting ketone with polyphosphoric acid (PPA). epa.gov Similarly, cyclization using acetic anhydride (B1165640) with a zinc chloride catalyst is another established method for forming the final ring of the benz[a]anthracene skeleton from an appropriate precursor. epa.gov
Other notable methods reported in reviews of anthracene (B1667546) synthesis include intramolecular cyclizations, Friedel-Crafts reactions, and various cycloaddition reactions that can be adapted to produce the benz[a]anthracene core. beilstein-journals.orgnih.gov
| Synthetic Method | Key Reagents/Catalysts | Description | Typical Yields (for Analogs) |
|---|---|---|---|
| Pd-Catalyzed Tandem C-H Activation/Bis-cyclization | Pd(OAc)₂, PPh₃, CuI, Et₃N | A tandem reaction of propargylic carbonates with terminal alkynes to regioselectively form the tetracyclic system. acs.org | 40-87% semanticscholar.org |
| Metalation-Cross Coupling Strategy | n-BuLi/TMEDA, Pd catalyst, Grignard or boronic acid reagents | Sequential metalation and cross-coupling reactions to build the molecular framework before a final ring-closing step. tandfonline.com | Moderate to Good |
| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA), Ac₂O/ZnCl₂ | Intramolecular cyclization of precursor ketones or acids to form the final aromatic ring. epa.gov | 51-99% epa.gov |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or other Pd catalysts | Used in multi-step syntheses to form key C-C bonds prior to cyclization, for instance, in creating diaryl precursors. beilstein-journals.orgnih.gov | Variable |
Targeted Functionalization and Derivatization Strategies
Once the core benz[a]anthracene skeleton is formed, targeted functionalization is often necessary to introduce or modify substituents. These strategies are essential for synthesizing specific derivatives like 8-chloro-7-methylbenz[a]anthracene from a more accessible precursor.
A common strategy involves the modification of existing functional groups. For instance, the methyl group at the 7-position of a 7-methylbenz[a]anthracene (B135024) precursor could undergo free-radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl derivative. epa.gov This activated intermediate can then be converted into a variety of other functional groups. For example, reaction with potassium cyanide (KCN) can yield a cyanomethyl group, which can be further hydrolyzed or reduced. epa.gov
Direct C-H functionalization on the aromatic core is a more modern and atom-economical approach. While challenging due to the multiple C-H bonds in PAHs, site-selective methods are emerging. acs.org For the synthesis of the target compound, electrophilic aromatic substitution, such as direct chlorination, on a 7-methylbenz[a]anthracene precursor could be envisioned. However, controlling the regioselectivity to target the 8-position would be a primary challenge, likely yielding a mixture of isomers.
Another derivatization route involves the oxidation of the benz[a]anthracene core to a benz[a]anthraquinone. epa.gov This transformation protects the 7 and 12 positions, allowing for different chemistry on the other rings. The quinone can then be reacted with organometallic reagents, such as methyllithium, to install methyl and hydroxyl groups, followed by reduction to restore the aromatic system. epa.gov
| Strategy | Reaction | Reagents | Purpose |
|---|---|---|---|
| Side-Chain Modification | Benzylic Bromination | N-Bromosuccinimide (NBS) | Activates a methyl group for further substitution. epa.gov |
| Side-Chain Modification | Cyanation | KCN | Converts a bromomethyl group to a cyanomethyl group. epa.gov |
| Core Modification | Oxidation to Quinone | Oxidizing agents (e.g., CrO₃) | Protects positions 7 and 12 and allows for different reactivity. epa.gov |
| Core Modification | Halogenation | Cl₂, Br₂, I₂ with Lewis acid | Directly introduces halogen atoms onto the aromatic rings. nih.gov |
| C-H Functionalization | Thianthrenation | Thianthrene, Photoredox catalyst | A modern method for site-selective introduction of a functional group handle. acs.org |
Stereoselective Synthesis and Enantiomeric Resolution Techniques
The parent 8-chloro-7-methylbenz[a]anthracene molecule is planar and achiral. However, its metabolic activation often leads to the formation of chiral metabolites, such as dihydrodiols and diol epoxides, where stereochemistry plays a critical role. Therefore, stereoselective synthesis and the resolution of enantiomers are highly relevant for studying the biological activities of its analogs.
Stereoselective formation of benz[a]anthracene oxides has been observed in metabolic systems using enzymes like cytochrome P-450c. nih.gov While enzymatic synthesis provides high stereoselectivity, chemical synthesis of specific enantiomers of PAH metabolites is often complex.
A more common approach for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.gov The direct resolution of numerous enantiomers of methyl-substituted benz[a]anthracene mono-ols and diols has been successfully achieved using a commercially available column packed with (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to a silica (B1680970) support. nih.gov The separation mechanism relies on the differential chiral interactions between the enantiomers and the chiral stationary phase. Structural factors of the analyte, such as its conformation and the presence of substituents, influence the degree of resolution. nih.gov
| Technique | Methodology | Application |
|---|---|---|
| Enantiomeric Resolution | High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) | Separation of racemic mixtures of chiral benz[a]anthracene metabolites, such as dihydrodiols and mono-ols. nih.gov |
| Stereoselective Synthesis | Enzymatic Oxidation | Use of purified enzyme systems (e.g., cytochrome P-450) to produce specific stereoisomers of benz[a]anthracene oxides. nih.gov |
Isotopic Labeling Techniques for Mechanistic Elucidation
Isotopic labeling is an indispensable tool for elucidating the mechanisms of complex organic reactions and biosynthetic pathways. wikipedia.orgnih.gov In the context of synthesizing 8-chloro-7-methylbenz[a]anthracene and its analogs, isotopes can be used to trace the fate of specific atoms throughout a multi-step synthesis, thereby confirming or refuting a proposed reaction mechanism. wikipedia.org
The synthesis of uniformly ¹³C-labeled PAHs, including benz[a]anthracene, has been developed using ¹³C-labeled starting materials like U-¹³C-benzene. nih.gov Such fully labeled compounds are invaluable standards and can be used in environmental or metabolic studies. For mechanistic investigation of a specific reaction step, site-specific labeling is more common.
Deuterium (B1214612) (²H) is frequently used as a label due to its relative ease of introduction and detection. For example, chemoselective C-H deuteration at the benzylic position using deuterium gas (D₂) can be employed to specifically label the 7-methyl group of the target compound or its precursors. acs.org Observing the position of the deuterium label in the final product can provide insight into reaction intermediates and potential rearrangement pathways. Hydrogen-deuterium exchange studies can also reveal information about the reactivity of specific C-H bonds within the PAH structure. researchgate.net
The presence and position of isotopic labels in reactants and products are typically determined using analytical techniques such as mass spectrometry (MS), which detects the mass difference, and nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H NMR or ¹³C NMR), which can pinpoint the exact location of the label within the molecule. wikipedia.orgnih.gov
| Isotope | Labeling Method | Purpose in Mechanistic Studies | Detection Method |
|---|---|---|---|
| ¹³C | Synthesis from ¹³C-enriched starting materials (e.g., U-¹³C-benzene). nih.gov | Tracing the carbon skeleton through complex rearrangements or cyclization reactions. | Mass Spectrometry (MS), ¹³C NMR |
| ²H (Deuterium) | Catalytic C-H deuteration using D₂ gas; H/D exchange reactions. acs.orgresearchgate.net | Probing C-H activation steps, determining the origin of hydrogen atoms, and studying kinetic isotope effects. | Mass Spectrometry (MS), ²H NMR |
| ¹⁵N | Use of ¹⁵N-labeled reagents (e.g., amines). | Tracing nitrogen atoms in the synthesis of N-heterocyclic analogs. | Mass Spectrometry (MS), ¹⁵N NMR |
Environmental Distribution, Transport, and Transformation Pathways of 8 Chloro 7 Methylbenz a Anthracene
Occurrence in Diverse Environmental Compartments
There is no readily available scientific literature that documents the presence or concentration of 8-chloro-7-methylbenz[a]anthracene in environmental media such as air, water, soil, or sediment. While research exists for parent compounds like benz[a]anthracene and other methylated or chlorinated polycyclic aromatic hydrocarbons (PAHs), these findings cannot be directly extrapolated to the specific congener, 8-chloro-7-methylbenz[a]anthracene.
Mechanistic Studies of Environmental Transport Processes
Detailed studies on the environmental transport mechanisms of 8-chloro-7-methylbenz[a]anthracene are absent from the accessible scientific record. Information regarding its potential for long-range atmospheric transport, partitioning behavior between different environmental phases (e.g., water and sediment), or its bioaccumulation potential in food webs has not been published.
Abiotic Degradation Pathways and Kinetics in Environmental Systems
The scientific community has not published research on the abiotic degradation of 8-chloro-7-methylbenz[a]anthracene. Consequently, there is no information on its susceptibility to processes such as photolysis (degradation by sunlight) or hydrolysis (reaction with water), nor are there any data on the rates (kinetics) of these potential degradation pathways in natural environmental systems.
Biotic Transformation Processes by Microorganisms and Fungi in Environmental Systems
No studies were found that specifically investigate the biotic transformation of 8-chloro-7-methylbenz[a]anthracene by microorganisms or fungi. While the biodegradation of other PAHs and some chlorinated compounds is an active area of research, the metabolic pathways, enzymatic processes, and the types of microorganisms or fungi capable of degrading this particular compound have not been documented.
Sophisticated Analytical Techniques for Characterization and Trace Detection of 8 Chloro 7 Methylbenz a Anthracene
Advanced Chromatographic Separation Methodologies
The separation of 8-chloro-7-methylbenz[a]anthracene from complex mixtures is achievable through advanced chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.gov These methods are standard for the analysis of PAHs in various samples. pfigueiredo.org
Gas Chromatography (GC): Capillary GC is a powerful tool for separating volatile and semi-volatile compounds like 8-chloro-7-methylbenz[a]anthracene. epa.gov When coupled with detectors such as a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high-resolution separation and sensitive detection. cdc.gov For chlorinated hydrocarbons, an electron capture detector (ECD) can also be employed due to its high sensitivity towards halogenated compounds. nih.gov The choice of the capillary column's stationary phase is critical for resolving isomers of substituted PAHs.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of PAHs, particularly for less volatile or thermally labile compounds. nih.gov Reversed-phase HPLC with a C18 column is a common approach for separating PAHs based on their hydrophobicity. cdc.gov The addition of a chlorine atom and a methyl group to the benz[a]anthracene structure will influence its retention time, allowing for its separation from the parent compound and other derivatives. HPLC is often coupled with ultraviolet (UV) or fluorescence detectors for sensitive and selective detection. pfigueiredo.org
Table 1: Typical Chromatographic Conditions for Substituted Benz[a]anthracene Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Reversed-phase C18 column |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | Fluorescence Detector (FLD), Ultraviolet (UV) Detector |
| Typical Application | Analysis of PAHs in environmental samples like air and soil. | Analysis of PAHs in food and water samples. pfigueiredo.org |
| Reference | cdc.govepa.gov | cdc.govnih.gov |
High-Resolution Mass Spectrometric Identification and Quantification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and precise quantification of 8-chloro-7-methylbenz[a]anthracene. When coupled with a chromatographic separation technique (GC-HRMS or LC-HRMS), it provides both the retention time and the accurate mass of the analyte, which together offer a high degree of specificity.
The primary advantage of HRMS is its ability to determine the elemental composition of a molecule from its exact mass. For 8-chloro-7-methylbenz[a]anthracene (C₁₉H₁₃Cl), the expected monoisotopic mass would be calculated with high precision, allowing it to be distinguished from other co-eluting compounds with the same nominal mass but different elemental formulas.
In addition to accurate mass measurement of the molecular ion, the fragmentation pattern obtained in the mass spectrum provides structural information that can confirm the identity of the compound. The fragmentation of the 8-chloro-7-methylbenz[a]anthracene molecular ion would be expected to involve the loss of the chlorine and methyl substituents, as well as characteristic fragmentation of the polycyclic aromatic ring system. Isotope dilution mass spectrometry, which involves spiking the sample with a stable isotope-labeled version of the analyte, can be used for accurate quantification. nih.gov
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Fluorescence)
A comprehensive spectroscopic characterization is essential for the unequivocal structural elucidation of 8-chloro-7-methylbenz[a]anthracene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic chemical shifts for the aromatic protons, with their coupling patterns revealing their relative positions on the benz[a]anthracene skeleton. The presence of the methyl group would be indicated by a distinct singlet in the aliphatic region of the spectrum. The position of the chlorine atom would influence the chemical shifts of the nearby aromatic protons. For comparison, the ¹H NMR spectrum of the parent compound, anthracene (B1667546), shows signals in the aromatic region. chemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum of 8-chloro-7-methylbenz[a]anthracene would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. These would include C-H stretching vibrations of the aromatic rings and the methyl group, C=C stretching vibrations within the aromatic system, and C-H bending vibrations. The presence of the chlorine atom would also give rise to a C-Cl stretching vibration, typically in the fingerprint region of the spectrum. The IR spectrum for the parent anthracene is available for comparison. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of 8-chloro-7-methylbenz[a]anthracene is expected to be characteristic of a substituted benz[a]anthracene chromophore. The spectrum would display multiple absorption bands in the UV and visible regions, corresponding to π-π* electronic transitions within the aromatic system. The positions and intensities of these bands are sensitive to the substitution pattern on the aromatic rings. The UV/Visible spectrum for anthracene is well-documented and serves as a foundational reference. nist.gov
Fluorescence Spectroscopy: Benz[a]anthracene and its derivatives are known to be fluorescent. nih.gov The fluorescence spectrum of 8-chloro-7-methylbenz[a]anthracene would show characteristic excitation and emission wavelengths. Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace detection of this compound, particularly when coupled with HPLC. cdc.gov
Table 2: Expected Spectroscopic Features for 8-Chloro-7-methylbenz[a]anthracene
| Spectroscopic Technique | Expected Observations | Reference for Related Compounds |
|---|---|---|
| ¹H NMR | Aromatic proton signals with specific chemical shifts and coupling patterns; a singlet for the methyl group. | chemicalbook.com (Anthracene) |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those of the aromatic rings and the methyl group. | |
| Infrared (IR) | Aromatic C-H and C=C stretching bands; C-H bending bands; C-Cl stretching band. | nist.gov (Anthracene) |
| UV-Visible | Multiple absorption bands in the UV-Vis region characteristic of a substituted benz[a]anthracene chromophore. | nist.gov (Anthracene) |
| Fluorescence | Characteristic excitation and emission maxima. | nih.gov (Benz[a]anthracene) |
Development of Novel Analytical Methodologies for Complex Matrices
The detection and quantification of 8-chloro-7-methylbenz[a]anthracene in complex environmental and biological matrices, such as soil, water, air, and biological tissues, present significant analytical challenges. pfigueiredo.org These matrices contain a multitude of interfering compounds that can co-elute with the analyte or cause matrix effects, leading to inaccurate results. nih.gov
The development of novel analytical methodologies for such complex matrices focuses on efficient sample preparation and highly selective detection techniques. Sample preparation often involves extraction, concentration, and clean-up steps to isolate the target analyte from the matrix. nih.gov Techniques such as solid-phase extraction (SPE) and solid-phase microextraction (SPME) are commonly used for the extraction and preconcentration of PAHs from environmental samples. nih.gov
For the final analysis, the use of multidimensional chromatography (e.g., GCxGC) can provide enhanced separation of the target analyte from complex matrix components. Furthermore, the coupling of these advanced separation techniques with high-resolution mass spectrometry (HRMS) offers the high degree of selectivity and sensitivity required for trace-level detection and quantification of 8-chloro-7-methylbenz[a]anthracene in challenging samples. The development and validation of such methods are crucial for accurate environmental monitoring and risk assessment. epa.gov
Molecular Interactions and Biotransformation Pathways of 8 Chloro 7 Methylbenz a Anthracene
Enzymatic Biotransformation by Cytochrome P450 Enzymes and Conjugating Systems
The biotransformation of polycyclic aromatic hydrocarbons (PAHs), including benz[a]anthracene derivatives, is a critical process that determines their biological activity. This metabolic conversion is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze Phase I oxidation reactions, followed by Phase II conjugation reactions.
Studies on the closely related compound, 7-chlorobenz[a]anthracene (7-Cl-BaA), provide significant insights into the probable metabolic pathways of 8-chloro-7-methylbenz[a]anthracene. Research has shown that chlorination of the benz[a]anthracene structure can alter its interaction with CYP enzymes. For instance, 14-day exposure to 7-Cl-BaA in rats was found to selectively induce the hepatic cytochrome P450 enzyme CYP1A2. nih.gov This is in contrast to the parent compound, benz[a]anthracene (BaA), which induces a broader range of CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1. nih.gov This selective induction suggests that the chloro-substitution at the 7-position, and likely the 8-position as well, directs the metabolism towards specific enzymatic pathways.
The metabolism of 7-Cl-BaA by rat liver microsomes results in the formation of several metabolites, including trans-3,4-, 5,6-, and 8,9-dihydrodiols, as well as 3-hydroxy- and 4-hydroxy-7-Cl-BA. nih.gov The formation of these dihydrodiols is a hallmark of CYP-mediated oxidation of PAHs. It is anticipated that 8-chloro-7-methylbenz[a]anthracene would undergo a similar metabolic activation process, initiated by CYP-catalyzed epoxidation at various positions on the aromatic ring system, followed by enzymatic hydration to form dihydrodiols. The presence of the methyl group at the 7-position is also known to influence the metabolic profile, as seen in 7-methylbenz[a]anthracene (B135024) (7-MBA). nih.govnih.gov
Furthermore, chlorination appears to affect the distribution and accumulation of these compounds. Studies have indicated that 7-Cl-BaA exhibits a higher concentration in various organs compared to its parent compound, BaA, suggesting that the chlorine atom may enhance bioaccumulation. nih.govresearchgate.net It is plausible that 8-chloro-7-methylbenz[a]anthracene would exhibit similar properties. The chlorination might also stimulate metabolic pathways independent of the aryl hydrocarbon receptor (AhR), which is the typical mediator for PAH metabolism. nih.gov
Table 1: Comparison of Cytochrome P450 Induction by Benz[a]anthracene and its Chlorinated Derivative
| Compound | Induced Cytochrome P450 Enzymes | Reference |
| Benz[a]anthracene (BaA) | CYP1A1, CYP1A2, CYP1B1 | nih.gov |
| 7-Chlorobenz[a]anthracene (7-Cl-BaA) | Selectively CYP1A2 | nih.gov |
Following Phase I metabolism by CYP enzymes, the resulting metabolites can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs), typically involve the addition of endogenous polar molecules to the PAH metabolites. This process increases their water solubility and facilitates their excretion from the body. For 7-MBA, the formation of glutathione conjugates has been reported. nih.gov It is expected that the hydroxylated and dihydrodiol metabolites of 8-chloro-7-methylbenz[a]anthracene would also be substrates for these conjugating enzyme systems.
Mechanistic Investigations of DNA Adduct Formation and Structural Analysis of Intermediates
A critical aspect of the molecular toxicology of many PAHs is their ability to form covalent adducts with DNA, which can lead to mutations and potentially initiate carcinogenesis. nih.govnih.gov This process is a direct consequence of their metabolic activation by CYP enzymes to highly reactive intermediates.
The primary mechanism for DNA adduct formation by benz[a]anthracene derivatives involves the formation of bay-region dihydrodiol epoxides. documentsdelivered.com For 7-methylbenz[a]anthracene (7-MBA), the metabolic activation pathway leads to the formation of anti- and syn-bay-region diol-epoxides (7-MBADEs). nih.govoup.com These electrophilic epoxides can then react with nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine (B1146940) and adenine. nih.gov
In the case of 7-MBA, studies in SENCAR mouse epidermis have identified the major DNA adduct as (+)-anti-7-MBADE-trans-N2-dGuo, which is a deoxyguanosine adduct. nih.govoup.com Deoxyadenosine adducts are also formed, though to a lesser extent. nih.gov It is highly probable that 8-chloro-7-methylbenz[a]anthracene follows a similar pathway of metabolic activation to a bay-region dihydrodiol epoxide, which then covalently binds to DNA. The presence of the chloro group at the 8-position and the methyl group at the 7-position would likely influence the electronic properties of the aromatic system and, consequently, the reactivity and stereochemistry of the resulting diol epoxides. Halogen substitution can, in some cases, enhance the mutagenic potential of PAHs. researchgate.net
Table 2: Identified DNA Adducts of 7-Methylbenz[a]anthracene
| Adduct | DNA Base | Stereochemistry | Reference |
| (+)-anti-7-MBADE-trans-N2-dGuo | Deoxyguanosine | anti-diol-epoxide | nih.govoup.com |
| syn-7-MBADE-dGuo | Deoxyguanosine | syn-diol-epoxide | nih.gov |
| anti-7-MBADE-dAdo | Deoxyadenosine | anti-diol-epoxide | nih.gov |
| syn-7-MBADE-dAdo | Deoxyadenosine | syn-diol-epoxide | nih.gov |
The structural analysis of these DNA adducts and their intermediates is crucial for understanding their biological consequences. Techniques such as 32P-postlabeling coupled with high-performance liquid chromatography (HPLC) and mass spectrometry are instrumental in identifying and quantifying these adducts. nih.gov The conformation of the adducts within the DNA helix can disrupt normal DNA replication and transcription, leading to mutations if not repaired. scispace.com
Protein Covalent Binding and Non-Covalent Interactions at a Molecular Level
The same electrophilic dihydrodiol epoxides that react with DNA can also react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This covalent modification can inactivate enzymes or disrupt regulatory protein functions.
Beyond covalent interactions, non-covalent binding of PAHs and their metabolites to proteins is also a significant molecular interaction. nih.gov These interactions are governed by forces such as hydrophobic interactions, van der Waals forces, and π-π stacking between the aromatic rings of the PAH and aromatic amino acid residues in the protein. acs.orgresearchgate.net
Human serum albumin, a major transport protein in the blood, has been shown to have binding sites for benz[a]anthracene. nih.gov This non-covalent binding is important for the distribution of PAHs throughout the body. The binding affinity and the specific binding site can be influenced by the structure of the PAH. nih.gov It is expected that 8-chloro-7-methylbenz[a]anthracene would also bind to transport proteins, with the chloro and methyl substituents potentially influencing the binding affinity and orientation within the binding pocket.
Ligand-Receptor Binding Kinetics and Conformational Changes
Many of the biological and toxic effects of PAHs and halogenated aromatic hydrocarbons are mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govnih.govcabidigitallibrary.org The AhR is a ligand-activated transcription factor that, upon binding to a suitable ligand, translocates to the nucleus and regulates the expression of a wide array of genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1. d-nb.infonih.gov
It is highly likely that 8-chloro-7-methylbenz[a]anthracene acts as a ligand for the AhR. The binding of a ligand to the AhR is the initial step in a signaling cascade that can lead to both adaptive metabolic responses and adverse toxic outcomes. Studies have shown that halogenation can enhance the binding affinity of PAHs to the AhR. mdpi.com For example, 7,12-dichlorobenz[a]anthracene has a stronger binding affinity than 7-chlorobenz[a]anthracene. mdpi.com This suggests that the presence of the chlorine atom in 8-chloro-7-methylbenz[a]anthracene would likely contribute to its binding to the AhR.
The binding of a ligand to the AhR induces a conformational change in the receptor protein. This change exposes a nuclear localization signal, allowing the ligand-receptor complex to translocate into the nucleus. nih.gov Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. d-nb.info
The kinetics of ligand-receptor binding, including the rates of association and dissociation, are important determinants of the biological response. Some ligands, particularly halogenated aromatic hydrocarbons, can bind persistently to the AhR, leading to a sustained activation of the receptor and prolonged downstream effects. nih.gov The specific binding kinetics of 8-chloro-7-methylbenz[a]anthracene to the AhR have not been determined, but based on its structure, it is expected to be an active ligand.
Theoretical and Computational Chemistry Approaches to 8 Chloro 7 Methylbenz a Anthracene
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 8-chloro-7-methylbenz[a]anthracene. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding a molecule's chemical behavior.
The introduction of chlorine and methyl groups into the benz[a]anthracene skeleton modifies its electronic properties. The chlorine atom, being highly electronegative, can withdraw electron density from the aromatic system, while the methyl group can donate electron density. These substitutions influence the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.govnih.gov
From these fundamental electronic properties, a range of reactivity descriptors can be calculated to predict how 8-chloro-7-methylbenz[a]anthracene might participate in chemical reactions, including those relevant to its biological activity. researchgate.netresearchgate.net Analysis of structure-activity relationships for chlorinated PAHs has shown that their binding affinity and toxicity correlate with molecular properties that can be calculated using quantum chemistry methods. researchgate.net
Table 1: Key Reactivity Descriptors Derived from Quantum Chemical Calculations
| Descriptor | Definition | Significance for 8-chloro-7-methylbenz[a]anthracene |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. Approximated by -EHOMO. | Indicates the ease of oxidation; a lower IP suggests greater susceptibility to metabolic activation. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. Approximated by -ELUMO. | Relates to the ability to accept electrons; a higher EA can influence interactions with biological molecules. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (IP - EA) / 2. | A lower hardness value suggests higher reactivity. |
| Electronegativity (χ) | The power of an atom or group to attract electrons. Calculated as (IP + EA) / 2. | Influences the polarity of the molecule and its interactions. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. Calculated as χ2 / (2η). | Higher values indicate a greater propensity to act as an electrophile, which is often a key step in the covalent binding of carcinogens to DNA. researchgate.net |
Studies on similar chlorinated aromatic compounds have demonstrated that halogenation can significantly alter these descriptors. For instance, chlorination tends to lower the LUMO energy, which can increase the electrophilicity index and potentially the carcinogenic activity. sci-hub.se The precise positions of the chloro and methyl substituents on the benz[a]anthracene framework will dictate the specific values of these descriptors and, consequently, the predicted reactivity of the molecule.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. royalsocietypublishing.org These simulations can provide detailed insights into how a compound like 8-chloro-7-methylbenz[a]anthracene interacts with biological macromolecules, such as DNA and proteins (e.g., enzymes and receptors). chemrxiv.org Such interactions are often the initiating events in the manifestation of a chemical's biological or toxic effects. nih.gov
For carcinogenic PAHs, a critical interaction is the formation of DNA adducts, where the compound or its metabolite covalently binds to DNA. nih.govnih.gov This can lead to mutations and potentially initiate cancer. MD simulations can be employed to model the process of a reactive metabolite of 8-chloro-7-methylbenz[a]anthracene intercalating into the DNA double helix and forming a covalent bond with a nucleotide base, such as guanine (B1146940). jcu.edu These simulations can reveal:
Binding Energetics: The stability of the compound-DNA complex and the free energy changes associated with binding.
Conformational Changes: How the DNA structure is distorted upon adduct formation, which can affect DNA replication and repair processes. jcu.edu
Solvent Effects: The role of surrounding water molecules in mediating the interaction.
Similarly, MD simulations can be used to investigate the binding of 8-chloro-7-methylbenz[a]anthracene to proteins. For many PAHs, metabolic activation is carried out by cytochrome P450 enzymes. nih.gov MD simulations can model the entry of the compound into the enzyme's active site and its orientation, providing clues as to which parts of the molecule are most likely to be metabolized. Furthermore, the interaction with receptors like the aryl hydrocarbon receptor (AhR), which is a key step in mediating some of the toxic effects of PAHs, can also be studied. nih.gov Van der Waals forces are often a major contributor to the molecular interactions in these complexes. nih.gov
Quantitative Structure-Mechanism Relationship (QSMR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. researchgate.net When these models are developed with a focus on elucidating the underlying mechanism of action, they can be referred to as Quantitative Structure-Mechanism Relationship (QSMR) models. For a compound like 8-chloro-7-methylbenz[a]anthracene, QSMR modeling can be used to generate hypotheses about its potential carcinogenicity and the factors driving it.
QSMR models for PAHs often use a combination of descriptors derived from quantum chemical calculations (as discussed in 6.1), as well as other physicochemical and topological descriptors. These models are trained on a dataset of related compounds with known biological activity (e.g., carcinogenicity data for a series of benz[a]anthracene derivatives). researchgate.net
Table 2: Examples of Descriptors Used in QSMR Models for PAHs
| Descriptor Type | Example Descriptors | Relevance to Mechanistic Hypotheses |
| Electronic | HOMO/LUMO energies, Electrophilicity Index | Relates to the ease of metabolic activation to reactive electrophiles that can form DNA adducts. nih.gov |
| Topological | Molecular connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule, which can influence binding to enzymes and receptors. |
| Physicochemical | LogP (octanol-water partition coefficient) | Relates to the hydrophobicity of the molecule, affecting its absorption, distribution, and transport across cell membranes. |
By developing a statistically significant QSMR model, it is possible to predict the carcinogenic potential of 8-chloro-7-methylbenz[a]anthracene and to identify the key structural and electronic features that are likely responsible for this activity. For instance, a model might suggest that the presence of a chlorine atom at a specific position enhances the formation of a "bay region" diol-epoxide, a type of reactive metabolite known to be highly carcinogenic for many PAHs. nih.gov Such insights can then guide further experimental investigations.
In Silico Prediction of Metabolite Structures and Biotransformation Pathways
The biological effects of 8-chloro-7-methylbenz[a]anthracene are not solely dependent on the parent compound but also on the metabolites formed during its biotransformation in the body. In silico tools and methodologies can be used to predict the likely metabolic fate of this compound. These approaches are becoming increasingly valuable for understanding the toxicology of chemicals, especially when experimental metabolic data is scarce. mdpi.com
The metabolism of PAHs is complex and typically involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These reactions often introduce hydroxyl groups, which can then be further metabolized to form epoxides and diols. Some of these metabolites can be highly reactive and are responsible for the carcinogenic effects of the parent compound.
In silico metabolite prediction can be approached in several ways:
Expert Systems: These are rule-based systems that contain knowledge of common metabolic reactions. They can predict potential metabolites by applying these rules to the structure of 8-chloro-7-methylbenz[a]anthracene.
Quantum Chemical Modeling: By calculating the activation energies for reactions at different sites on the molecule, it is possible to predict the most likely sites of metabolism. For example, the sites most susceptible to oxidation by CYP enzymes can be identified.
Machine Learning Models: These models are trained on large datasets of known metabolic transformations and can predict the metabolites of new compounds.
For 8-chloro-7-methylbenz[a]anthracene, in silico models would likely predict initial oxidation at various positions on the aromatic rings, as well as potential oxidation of the methyl group. nih.gov The presence of the chlorine atom can influence the regioselectivity of these reactions. The predicted metabolites would include various hydroxylated, epoxide, and dihydrodiol derivatives. Some of these, particularly those formed in the "bay region" of the molecule, would be flagged as potentially reactive and genotoxic. These predictions can provide a roadmap for analytical chemists searching for metabolites in experimental studies and for toxicologists assessing the potential hazards of the compound. nih.gov
Applications of 8 Chloro 7 Methylbenz a Anthracene in Mechanistic Research
Utilization as a Chemical Probe for Enzyme Activity Profiling
The specific structure of 8-Chloro-7-methylbenz[a]anthracene, featuring both an electron-withdrawing chlorine atom and an electron-donating methyl group, makes it a valuable chemical probe for studying the activity and specificity of enzymes involved in xenobiotic metabolism. Researchers utilize such compounds to delineate the metabolic pathways of PAHs and to understand how different functional groups influence enzyme-substrate interactions. The metabolism of related compounds, such as 7-methylbenz[a]anthracene (B135024), has been shown to be stereoselective, with liver microsomes forming several optically active dihydrodiols. The presence of a chlorine atom at the 8-position in 8-Chloro-7-methylbenz[a]anthracene would be expected to influence the regioselectivity and stereoselectivity of enzymatic reactions, providing insights into the active sites of metabolizing enzymes like cytochrome P450s.
Development of In Vitro Systems for Investigating Molecular Mechanisms
In vitro systems are indispensable for dissecting the molecular mechanisms of toxicity and carcinogenicity of PAHs without the complexities of a whole-animal model. 8-Chloro-7-methylbenz[a]anthracene can be employed in such systems to investigate its effects on cellular processes. For instance, studies with related compounds like 7-methylbenz[a]anthracene have utilized in vitro models to examine metabolic activation and carcinogenic activity. An in vitro-in vivo carcinogenicity test using mouse lung tissue has been employed to assess the activity of 7-methylbenz[a]anthracene and its metabolites. The introduction of a chlorine atom in 8-Chloro-7-methylbenz[a]anthracene could alter its metabolic activation and subsequent interactions with cellular macromolecules, making it a useful compound for comparative in vitro studies to understand structure-activity relationships.
Reference Standard in Environmental and Biological Methodological Development
Accurate detection and quantification of PAHs in environmental and biological samples are crucial for risk assessment. 8-Chloro-7-methylbenz[a]anthracene can serve as a reference standard in the development and validation of analytical methods for the identification of halogenated PAHs. Certified reference materials are essential for ensuring the quality and comparability of data from different laboratories. While certified standards for 7-methylbenz[a]anthracene are available for such purposes, the synthesis and certification of 8-Chloro-7-methylbenz[a]anthracene would be a critical step for its use in monitoring studies focused on chlorinated PAHs.
Contribution to Understanding General Polycyclic Aromatic Hydrocarbon-Biomolecule Interactions
The ultimate biological effects of PAHs are determined by their interactions with cellular biomolecules, particularly DNA. The formation of DNA adducts is a critical initiating event in the chemical carcinogenesis of many PAHs. Studies on 7-methylbenz[a]anthracene have shown that it binds covalently to DNA following metabolic activation. The presence and position of substituents on the aromatic ring system can significantly affect the electronic properties of the molecule and, consequently, its ability to be metabolized to reactive intermediates that form DNA adducts. The chlorine atom at the 8-position of 8-Chloro-7-methylbenz[a]anthracene could influence the formation of the bay-region diol-epoxides, which are often the ultimate carcinogenic metabolites of benz[a]anthracene derivatives. Investigating the nature and extent of DNA adducts formed by this specific compound can contribute to a more comprehensive understanding of how structural modifications impact the genotoxicity of PAHs. Computational studies on other chlorinated PAHs suggest that the presence of halogen atoms can enhance binding affinity to receptors like the aryl hydrocarbon receptor (AhR), which plays a key role in mediating the toxic effects of these compounds. nih.gov
Emerging Research Directions and Future Perspectives on 8 Chloro 7 Methylbenz a Anthracene
Exploration of Novel Biotransformation Enzymes and Pathways
The biotransformation of PAHs is a critical process that influences their persistence and toxicity. The introduction of a chlorine atom and a methyl group to the benz[a]anthracene skeleton, as in 8-Chloro-7-methylbenz[a]anthracene, is expected to significantly alter its metabolism compared to the parent compound. Future research is poised to delve into the specific enzymes and metabolic pathways responsible for its degradation and activation.
A primary avenue of investigation will be the role of cytochrome P450 monooxygenases, which are known to initiate the oxidation of PAHs. In humans, this enzyme group can oxidize PAHs to reactive epoxides, which can lead to carcinogenic effects. nih.gov The metabolism of 7-methylbenz[a]anthracene (B135024) has been shown to be stereoselective in rat liver microsomes, leading to the formation of several optically active dihydrodiols. nih.gov Fungal metabolism of 7-methylbenz[a]anthracene by Cunninghamella elegans has also been documented, producing hydroxylated and dihydrodiol metabolites. nih.govnih.gov Research on 8-Chloro-7-methylbenz[a]anthracene will likely investigate how the chloro- and methyl-substituents influence the regioselectivity and stereoselectivity of these enzymatic reactions.
Furthermore, the exploration of novel enzymes from various environmental microorganisms is a promising frontier. researchgate.net Metagenomic approaches are enabling the discovery of previously uncharacterized enzymes with potential applications in the bioremediation of PAHs. nih.govresearchgate.net These studies have identified novel dioxygenases and peroxidases capable of degrading compounds like naphthalene (B1677914) and phenanthrene. nih.govresearchgate.net Future work will likely involve screening these and other novel enzymes for their activity towards chlorinated and methylated PAHs like 8-Chloro-7-methylbenz[a]anthracene.
Principally, bacterial degradation of PAHs occurs under aerobic conditions and is mediated by oxygenase enzymes, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov The initial step often involves a dioxygenase that hydroxylates an aromatic ring. nih.gov Understanding these pathways for 8-Chloro-7-methylbenz[a]anthracene is crucial for developing bioremediation strategies.
Integration with Advanced Omics Technologies for Mechanistic Discovery
To elucidate the mechanisms of action of 8-Chloro-7-methylbenz[a]anthracene, the integration of advanced "omics" technologies is indispensable. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular responses to chemical exposure.
Transcriptomics, for instance, can identify changes in gene expression profiles in cells or tissues exposed to 8-Chloro-7-methylbenz[a]anthracene. This can reveal the signaling pathways that are activated or repressed, offering insights into its mode of action. For example, studies on other PAHs have shown alterations in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and DNA repair.
Proteomics can complement transcriptomic data by analyzing changes in protein expression and post-translational modifications. This can help to identify the specific proteins that are targeted by 8-Chloro-7-methylbenz[a]anthracene or its metabolites, providing a more direct link to cellular function.
Metabolomics, the study of small molecule profiles, can reveal alterations in endogenous metabolic pathways following exposure. This can provide biomarkers of exposure and effect, as well as a deeper understanding of the functional consequences of the cellular response to 8-Chloro-7-methylbenz[a]anthracene. The application of these omics technologies will be crucial in building a systems-level understanding of the biological impact of this compound.
Development of Predictive Models for Environmental Fate and Molecular Interactions
Predictive models are becoming increasingly important for assessing the environmental risks of chemicals. researchgate.net For 8-Chloro-7-methylbenz[a]anthracene, the development of such models will be essential for understanding its environmental distribution, persistence, and potential for bioaccumulation.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. ecetoc.org QSARs establish mathematical relationships between the chemical structure of a compound and its biological or physicochemical properties. ecetoc.org For 8-Chloro-7-methylbenz[a]anthracene, QSAR models could be developed to predict properties such as its octanol-water partition coefficient (a measure of its hydrophobicity and potential for bioaccumulation), its rate of degradation in various environmental compartments, and its toxicity. nih.govscienceopen.commdpi.com
Environmental fate models, which can be multimedia and spatially resolved, are used to predict the distribution of chemicals in the environment. rsc.orgmdpi.com These models integrate data on a chemical's properties with information about the environment to simulate its transport and transformation. researchgate.netmdpi.com For complex mixtures of halogenated compounds, such as short-chain chlorinated paraffins, modeling with multiple component-specific physicochemical properties has been shown to be more accurate, especially in remote and cold regions. nih.gov This highlights the importance of accurately parameterizing such models for compounds like 8-Chloro-7-methylbenz[a]anthracene.
Methodological Innovations in Analytical and Synthetic Chemistry
Advances in analytical and synthetic chemistry are fundamental to progressing our understanding of 8-Chloro-7-methylbenz[a]anthracene. The development of sensitive and selective analytical methods is crucial for its detection and quantification in complex environmental and biological matrices. d-nb.infocdc.govresearchgate.net
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful technique for the analysis of chlorinated PAHs. d-nb.inforesearchgate.net Challenges in the analysis of methylated PAHs include the separation of isomers, as their mass spectra are often identical. Two-dimensional gas chromatography has shown promise in improving the separation of these complex mixtures.
Q & A
Q. Q1. What analytical methods are recommended for detecting and quantifying 8-Chloro-7-methyl-Benz(a)anthracene in environmental or biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity for polycyclic aromatic hydrocarbons (PAHs). For semi-volatile compounds like halogenated PAHs, EPA Method 8270 (gas chromatography-mass spectrometry) can be adapted, but rigorous sample cleanup (e.g., solid-phase extraction) is required to mitigate matrix interference . Quantification should include internal standards (e.g., deuterated PAHs) to correct for recovery efficiency.
Q. Q2. What safety protocols are critical when handling 8-Chloro-7-methyl-Benz(a)anthracene in laboratory settings?
- Engineering controls : Use Class I, Type B biological safety hoods during synthesis or handling to minimize airborne exposure .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N95 respirators if ventilation is insufficient .
- Storage : Store in airtight, light-resistant containers at ≤4°C to prevent degradation. Avoid proximity to oxidizing agents (e.g., peroxides) .
Q. Q3. How can researchers mitigate the compound’s photodegradation during experimental workflows?
Conduct reactions under amber or red light. Use UV-stabilized glassware and add antioxidants (e.g., butylated hydroxytoluene) to solutions. Monitor degradation via periodic HPLC-UV analysis at 254 nm .
Advanced Research Questions
Q. Q4. What experimental designs are effective for elucidating the carcinogenic mechanism of 8-Chloro-7-methyl-Benz(a)anthracene in vivo?
- Dose-response studies : Administer the compound via dermal application (e.g., mouse skin tumorigenesis models) or intraperitoneal injection at 0.1–10 mg/kg body weight, monitoring tumor incidence over 20–40 weeks .
- Biomarker analysis : Assess DNA adduct formation using ³²P-postlabeling and correlate with hepatic CYP1A1/1B1 enzyme activity to identify metabolic activation pathways .
Q. Q5. How can contradictions in reported mutagenic potencies of halogenated Benz(a)anthracene derivatives be resolved?
- Standardized assays : Compare Ames test (TA98 strain) data with mammalian cell mutagenicity (e.g., Chinese hamster ovary cells) to account for metabolic differences .
- Meta-analysis : Adjust for variables like solvent carriers (DMSO vs. acetone) and exposure durations, which influence metabolite generation .
Q. Q6. What methodologies address conflicting data on the compound’s environmental persistence versus biodegradability?
- Microcosm studies : Incubate soil/water systems spiked with 1–100 ppm of the compound under aerobic/anaerobic conditions. Monitor degradation via GC-MS and quantify microbial consortia using 16S rRNA sequencing .
- QSAR modeling : Predict half-life using log Kow (octanol-water coefficient) and molecular connectivity indices, validated against experimental data .
Methodological Challenges and Solutions
Q. Q7. What strategies improve reproducibility in synthesizing 8-Chloro-7-methyl-Benz(a)anthracene?
- Synthetic route : Adapt Friedel-Crafts alkylation using benz(a)anthracene, methyl chloride, and AlCl₃ catalyst under nitrogen atmosphere. Optimize reaction time (4–8 hrs) and temperature (40–60°C) to minimize byproducts .
- Purification : Use silica gel column chromatography with hexane:ethyl acetate (9:1) gradient, followed by recrystallization in ethanol .
Q. Q8. How should researchers design studies to evaluate synergistic toxicity with co-pollutants (e.g., heavy metals)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
